4-Methanesulfonyl-1,2-dimethylpiperazine
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Overview
Description
4-Methanesulfonyl-1,2-dimethylpiperazine is a chemical compound with the molecular formula C7H16N2O2S. It is known for its versatile applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-1,2-dimethylpiperazine typically involves the reaction of 1,2-dimethylpiperazine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves rigorous quality control measures, including NMR, HPLC, and GC analyses .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Methanesulfonyl-1,2-dimethylpiperazine is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-1,2-dimethylpiperazine involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-1-methylpiperazine
- 4-Methanesulfonyl-2-methylpiperazine
- 4-Methanesulfonylpiperazine
Uniqueness
4-Methanesulfonyl-1,2-dimethylpiperazine is unique due to the presence of both methanesulfonyl and dimethyl groups on the piperazine ring. This structural feature imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
IUPAC Name |
1,2-dimethyl-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-7-6-9(12(3,10)11)5-4-8(7)2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZWRIBEBICOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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